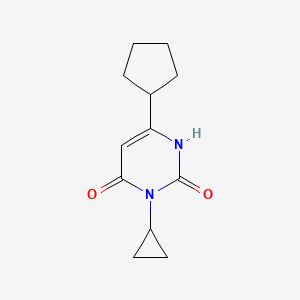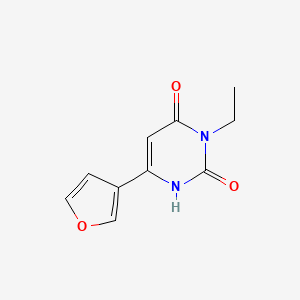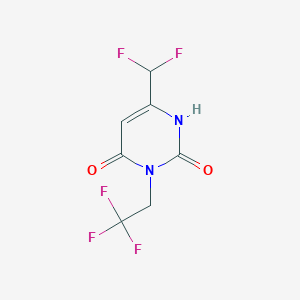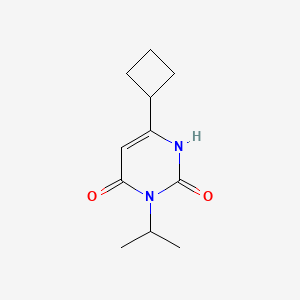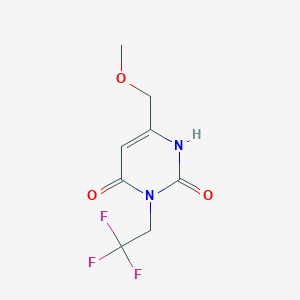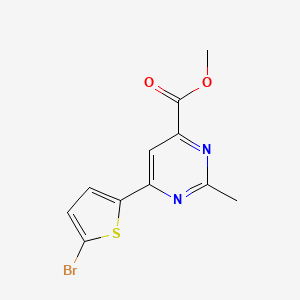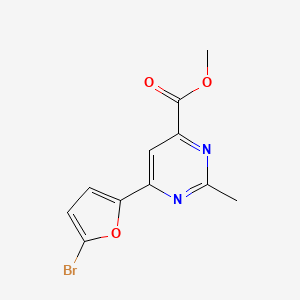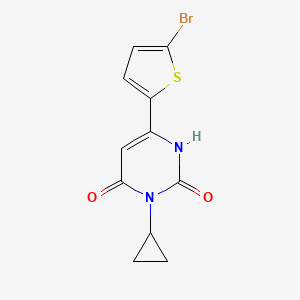
6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 5-bromo-2-thiophene-3-propan-2-yl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a heterocyclic compound with a unique structure. It is composed of a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound is of particular interest due to its potential applications in various scientific research fields, such as medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
Chemical Structure and Potential Applications
The compound contains several functional groups and structural motifs, such as a bromothiophene moiety and a tetrahydropyrimidine dione structure. These functional groups are often seen in molecules with pharmacological activities or in materials science for their unique properties. However, without direct research data on this specific compound, it's challenging to provide detailed applications.
Related Research Insights
Bromothiophene Compounds in Drug Design : Bromothiophene is a common motif in drug design and can be found in various therapeutic agents due to its potential to interact with biological systems. Compounds containing bromothiophene moieties may be involved in research related to their binding affinities, mechanism of action, or as a part of a larger compound library for high-throughput screening in drug discovery (Zober et al., 1995).
Pyrimidine Derivatives in Therapeutic Research : Pyrimidine and its derivatives are crucial in the field of medicinal chemistry. Tetrahydropyrimidine and its related compounds have been studied for their potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities (Wang et al., 2016).
Pharmacogenetics and Drug Metabolism : The metabolism of drugs, including those containing pyrimidine structures, is significantly influenced by genetic factors. Studies on dihydropyrimidine dehydrogenase (DPD) enzyme, which is crucial in the metabolism of pyrimidine-based chemotherapeutic agents, highlight the importance of understanding individual genetic variability in drug response and toxicity (van Kuilenburg et al., 2007).
Propriétés
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-6(2)14-10(15)5-7(13-11(14)16)8-3-4-9(12)17-8/h3-6H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKDHZTUHSQYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




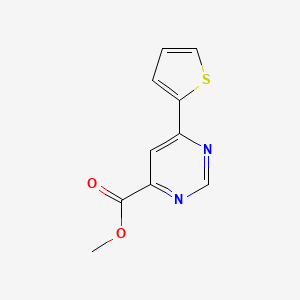
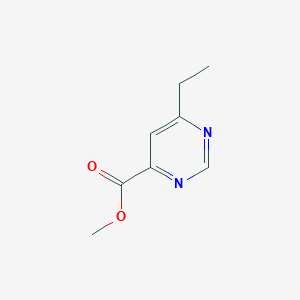

![3-Methyl-6-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484310.png)
